molecular formula C21H17N3O4 B2531395 (E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620106-72-1

(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Cat. No.: B2531395
CAS No.: 620106-72-1
M. Wt: 375.384
InChI Key: BJOVLHCMUCXZNP-NTCAYCPXSA-N
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Description

(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a structurally sophisticated chemical entity of significant interest in medicinal chemistry and oncology research. This compound is designed as a potent kinase inhibitor, with its core pyrido[1,2-a]pyrimidin-4-one scaffold serving as a privileged structure for targeting ATP-binding sites in various enzymes. Its specific research value lies in its potential application as a key intermediate or a final active compound in the development of targeted cancer therapies. The molecule's mechanism of action is hypothesized to involve the potent inhibition of cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs), which are critical regulators of the cell cycle and proliferative signaling pathways. By interfering with these kinase activities, this acrylate derivative can induce cell cycle arrest and promote apoptosis in malignant cells, making it a valuable tool for probing the molecular mechanisms of carcinogenesis and for evaluating novel therapeutic strategies in preclinical models. Research utilizing this compound is primarily focused on investigating signal transduction pathways , validating new targets for oncology drug discovery , and studying structure-activity relationships (SAR) to guide the optimization of more efficacious and selective kinase inhibitors.

Properties

IUPAC Name

methyl (E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-3-14-7-9-16(10-8-14)28-19-17(12-15(13-22)21(26)27-2)20(25)24-11-5-4-6-18(24)23-19/h4-12H,3H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOVLHCMUCXZNP-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a complex organic compound with potential biological activity. This article reviews its synthesis, chemical properties, and biological activities, supported by relevant studies and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H22N4O4
Molecular Weight 418.4 g/mol
IUPAC Name (E)-methyl 2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylate
Canonical SMILES CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCCOC

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.
  • Introduction of the ethylphenoxy group via nucleophilic substitution.
  • Addition of the cyano group using cyanation reactions.
  • Formation of the acrylate moiety through condensation reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidine have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

  • Case Study 1: A study demonstrated that a related compound inhibited the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research has highlighted that similar pyrido derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair.

  • Case Study 2: A related pyrimidine derivative was shown to inhibit DHFR activity, leading to reduced cellular proliferation in cancer models .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of related compounds, suggesting potential applications in treating bacterial infections.

  • Case Study 3: A derivative demonstrated significant activity against various bacterial strains, indicating that modifications to the pyrido framework could enhance antimicrobial efficacy .

The biological activity of this compound is likely due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the cyano and ethylphenoxy groups may enhance its binding affinity to target proteins.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate typically involves multi-step organic reactions. Each step requires optimization of reaction conditions to maximize yield and purity. The compound's structure can be represented as follows:

Molecular Formula C19H19N3O3\text{Molecular Formula C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Many pyrido[1,2-a]pyrimidine derivatives show promise as anticancer agents due to their ability to inhibit tumor growth.
  • Antimicrobial Properties : The presence of the cyano group enhances the compound's interaction with biological targets, potentially leading to effective antimicrobial activity.

Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-OxoquinolineContains a quinoline scaffoldAntimicrobial, anticancer
Pyrido[3,4-b]quinolinoneSimilar nitrogen-containing heterocycleAntioxidant, anticancer
5-CyanopyrimidineContains a cyano group on pyrimidineAntiviral properties

The ethylphenoxy substituent in this compound enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Agricultural Applications

Recent studies have indicated that derivatives of pyrimidine compounds can exhibit acaricidal activity , making them useful in agricultural settings. For instance, compounds structurally related to this compound have shown significant efficacy against agricultural pests like Tetranychus cinnabarinus.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of similar compounds:

  • Anticancer Studies : Research has demonstrated that pyrido[1,2-a]pyrimidine derivatives can inhibit cancer cell proliferation in vitro. For example, one study found that specific modifications to the compound's structure enhanced its cytotoxicity against breast cancer cells.
  • Acaricidal Activity : A related study highlighted that certain methoxyacrylates containing pyrimidine moieties exhibited significant acaricidal effects against common agricultural pests while maintaining low toxicity to non-target organisms.

Comparison with Similar Compounds

a) Substituent Effects on Phenoxy Group

  • 4-Fluorophenoxy (): Fluorine’s electronegativity may enhance binding affinity in biological systems due to dipole interactions or metabolic stability.
  • 4-Methoxyphenoxy (): The methoxy group increases polarity, which could favor solubility but reduce passive diffusion across biological barriers.

b) Ester vs. Amide Functional Groups

  • Methyl/Ethyl Ester (Target and ): Esters are prone to hydrolysis, which may limit metabolic stability but facilitate prodrug strategies. The ethyl ester in has a marginally higher molecular weight (405.13 g/mol) than the target’s methyl ester.
  • Ethoxypropyl Amide (): Amides generally exhibit greater metabolic stability than esters due to resistance to hydrolysis.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate?

  • Methodology : Use a multi-step synthesis involving pyrido[1,2-a]pyrimidinone intermediates. For example:

Prepare the pyrido[1,2-a]pyrimidin-4-one core via cyclization of substituted pyrimidines with ketones or aldehydes under acidic conditions .

Introduce the 4-ethylphenoxy group via nucleophilic substitution at the 2-position of the pyrimidinone ring using 4-ethylphenol in the presence of a base (e.g., K₂CO₃) .

Perform a Knoevenagel condensation between the 3-formyl group of the pyrido[1,2-a]pyrimidinone and methyl cyanoacetate to form the acrylate ester .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAC gradient).

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolve single crystals (grown via slow evaporation in EtOH/CHCl₃) using SHELXL for refinement. Expect R-factors < 0.06 for high-quality data .
  • NMR/HRMS : Confirm the (E)-configuration via coupling constants (J ≈ 12–16 Hz for α,β-unsaturated esters in ¹H NMR). Use ¹³C NMR to verify carbonyl (C=O) and cyano (CN) groups. HRMS should match the molecular formula (e.g., C₂₁H₁₇N₃O₄) .
    • Data Table :
TechniqueKey Peaks/ParametersExpected Results
¹H NMRα,β-unsaturated Hδ 7.8–8.2 (d, J = 15 Hz)
¹³C NMRC=O (pyrimidinone)δ 165–170 ppm
HRMS[M+H]⁺m/z 376.1294

Advanced Research Questions

Q. How should researchers address contradictions between experimental and computational spectral data?

  • Methodology :

Cross-Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., using Gaussian or ORCA). Adjust computational parameters (solvent model, basis set) to match experimental conditions .

Crystallographic Refinement : If discrepancies persist, refine the X-ray structure with SHELXL to confirm bond lengths/angles. For example, the C=C bond in the acrylate group should align with DFT-predicted values (1.34–1.38 Å) .

  • Case Study : A 2021 study resolved conflicting NMR signals for a similar acrylate by correlating NOESY data with crystal-packing effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology : Apply Design of Experiments (DoE) to identify critical variables:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Surface Modeling : Use a central composite design to maximize yield. For example, a 2021 flow-chemistry study achieved 85% yield by optimizing residence time (5 min) and temperature (80°C) .
    • Data Table :
FactorOptimal RangeImpact on Yield
Temperature75–85°C+25%
Catalyst (Pd/C)5 mol%+15%
Solvent (DMF)Anhydrous+10%

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Methodology :

Molecular Dynamics (MD) : Simulate hydrolysis of the acrylate ester in acidic (pH 2–4) and basic (pH 8–10) environments using AMBER or GROMACS.

Quantum Mechanics (QM) : Calculate activation energies for ester cleavage. A 2023 study predicted t₁/₂ = 48 hrs at pH 7, validated via HPLC stability testing .

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